molecular formula C21H16O2 B12890029 6-Methoxy-2,3-diphenyl-1-benzofuran CAS No. 14770-94-6

6-Methoxy-2,3-diphenyl-1-benzofuran

Cat. No.: B12890029
CAS No.: 14770-94-6
M. Wt: 300.3 g/mol
InChI Key: CUQKRMQIFJSOOX-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-diphenylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-diphenylbenzofuran can be achieved through several methods. One common approach involves the Vilsmeier-Haack formylation of 5-methoxy-2,3-diphenylbenzofuran, followed by subsequent reactions to introduce the desired functional groups . Another method includes the use of alkynyl sulfoxides and 2,6-disubstituted phenols, facilitated by trifluoroacetic acid anhydride (TFAA), to achieve the desired benzofuran structure through a charge-accelerated [3,3]-sigmatropic rearrangement .

Industrial Production Methods: Industrial production of 6-Methoxy-2,3-diphenylbenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,3-diphenylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or methoxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using reagents like acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Vilsmeier-Haack formylation of 6-Methoxy-2,3-diphenylbenzofuran yields formyl derivatives, while Friedel-Crafts reactions produce acylated or alkylated products .

Scientific Research Applications

6-Methoxy-2,3-diphenylbenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-diphenylbenzofuran varies depending on its application. In the context of osteoporosis treatment, the compound promotes bone formation by upregulating BMP-2, which accelerates bone turnover and increases the proportion of osteoblasts . This mechanism involves the BMP2-ERK-ATF4 signaling pathway, which plays a crucial role in bone metabolism and regeneration.

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-2,3-diphenylbenzofuran stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its significance compared to other benzofuran derivatives.

Properties

CAS No.

14770-94-6

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

6-methoxy-2,3-diphenyl-1-benzofuran

InChI

InChI=1S/C21H16O2/c1-22-17-12-13-18-19(14-17)23-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14H,1H3

InChI Key

CUQKRMQIFJSOOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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